molecular formula C19H15ClN6OS B2802631 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 863452-80-6

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2802631
CAS No.: 863452-80-6
M. Wt: 410.88
InChI Key: SNXSJQSUPNJSQK-UHFFFAOYSA-N
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Description

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the intermediate with 4-chlorophenyl acetic acid.

    Preparation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Sulfanyl Groups: This step typically involves nucleophilic substitution reactions.

    Acylation: The final step involves the reaction of the intermediate with 4-chlorophenyl acetic acid in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the triazolopyrimidine core could yield dihydro derivatives.

Scientific Research Applications

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in biochemical assays to study its effects on various biological pathways.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
  • 1H-1,2,3-Triazolo[4,5-b]pyridine
  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone

Uniqueness

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXSJQSUPNJSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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